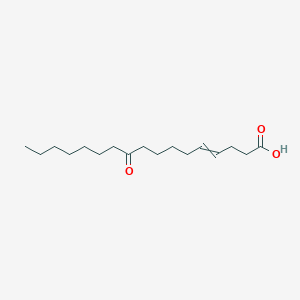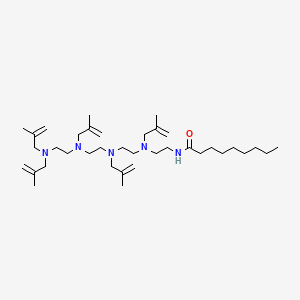
1-Undecen-3-ol, 1-phenyl-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Undecen-3-ol, 1-phenyl-, (E)- is an organic compound with the molecular formula C17H26O. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes an undecenyl chain and a phenyl group, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Undecen-3-ol, 1-phenyl-, (E)- can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (an organomagnesium compound) reacts with a carbonyl compound to form the desired alcohol. For instance, the reaction of phenylmagnesium bromide with undecenal under controlled conditions can yield 1-Undecen-3-ol, 1-phenyl-, (E)- .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions, utilizing specialized equipment to ensure the reaction’s efficiency and safety. The process may also include purification steps such as distillation and recrystallization to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Undecen-3-ol, 1-phenyl-, (E)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of phenylundecenal.
Reduction: Formation of phenylundecane.
Substitution: Formation of phenylundecyl halides.
Aplicaciones Científicas De Investigación
1-Undecen-3-ol, 1-phenyl-, (E)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-Undecen-3-ol, 1-phenyl-, (E)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect cellular pathways, leading to various biological outcomes .
Comparación Con Compuestos Similares
1-Phenyl-1-propanol: Similar structure but with a shorter carbon chain.
1-Phenyl-2-propanol: Contains an additional hydroxyl group on the second carbon.
1-Phenyl-1-butanol: Similar structure with a four-carbon chain.
Uniqueness: 1-Undecen-3-ol, 1-phenyl-, (E)- is unique due to its longer carbon chain and the presence of both an undecenyl and phenyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Propiedades
Número CAS |
104761-41-3 |
|---|---|
Fórmula molecular |
C17H26O |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
1-phenylundec-1-en-3-ol |
InChI |
InChI=1S/C17H26O/c1-2-3-4-5-6-10-13-17(18)15-14-16-11-8-7-9-12-16/h7-9,11-12,14-15,17-18H,2-6,10,13H2,1H3 |
Clave InChI |
AXEBZXVSNOWYPZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C=CC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14333036.png)
![Glycine, N-[1-oxo-2-(sulfothio)propyl]-](/img/structure/B14333044.png)

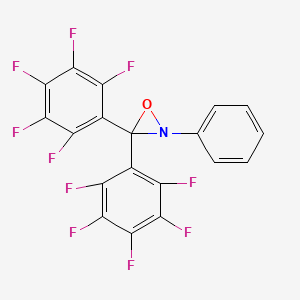
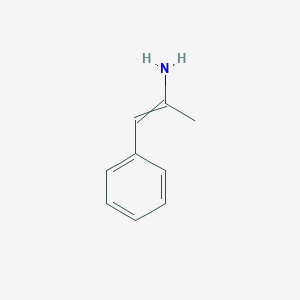
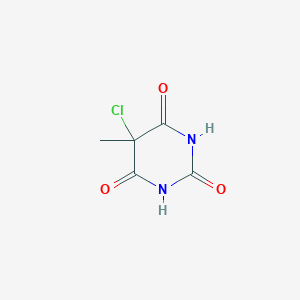

![2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol](/img/structure/B14333074.png)
![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)

